4-(Difluoromethyl)-3,5-difluorobenzoic acid
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Overview
Description
4-(Difluoromethyl)-3,5-difluorobenzoic acid is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3,5-difluorobenzoic acid typically involves the introduction of difluoromethyl and fluorine groups onto a benzoic acid derivative. One common method includes the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts such as palladium complexes. Reaction conditions typically involve controlled temperatures, solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(Difluoromethyl)-3,5-difluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3,5-difluorobenzoic acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoic Acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)-3,5-difluorobenzoic Acid: Contains an additional fluorine atom in the trifluoromethyl group, which can further enhance its chemical stability and biological activity.
Uniqueness
4-(Difluoromethyl)-3,5-difluorobenzoic acid is unique due to the specific arrangement of its fluorine atoms and the difluoromethyl group. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(difluoromethyl)-3,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDZQKSEAWEFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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